2-Phenoxyacetamidine Hydrochloride

Beschreibung

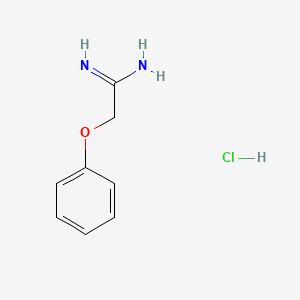

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-phenoxyethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5H,6H2,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZLLGGMCNVVAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372589 | |

| Record name | 2-Phenoxyacetamidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67386-38-3 | |

| Record name | 67386-38-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenoxyacetamidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENOXYACETAMIDINE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Phenoxyacetamidine Hydrochloride mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Phenoxyacetamidine Hydrochloride

Preamble: Navigating the Known and the Inferred

To our fellow researchers, scientists, and drug development professionals: This guide addresses the mechanism of action of this compound. A comprehensive review of the scientific literature reveals that this specific compound is not extensively characterized. However, its core structure—a phenoxyacetamidine moiety—bears a striking resemblance to a well-established class of pharmacological agents: the α2-adrenergic receptor agonists, exemplified by guanfacine.

Therefore, this document is structured to provide an in-depth exploration of the known, leveraging the rich pharmacology of guanfacine as a primary surrogate to build a robust, inferred mechanism of action for this compound. We will dissect the established signaling pathways, present validated experimental protocols to test these hypotheses, and discuss the critical structure-activity relationships that allow us to project the pharmacological profile of this novel compound. This approach ensures scientific rigor while providing a functional and predictive framework for future research.

Section 1: Structural Analysis and the α2-Adrenergic Hypothesis

This compound belongs to the guanidine class of compounds. Its structure features a phenyl ring linked via an ether to an acetamidine group. This arrangement is a variation of the N-phenylacetylguanidine core of guanfacine [ IUPAC Name: N-(aminoiminomethyl)-2-(2,6-dichlorophenyl)acetamide monohydrochloride ]. The primary structural difference is the lack of the two chlorine atoms at the 2 and 6 positions of the phenyl ring in 2-Phenoxyacetamidine.

In the field of adrenergic pharmacology, these 2,6-dichloro substitutions are known to be critical for high-affinity, selective binding to the α2A-adrenergic receptor subtype.[1] Their absence in 2-Phenoxyacetamidine suggests that while it likely interacts with α2-adrenergic receptors, its affinity and selectivity profile may differ significantly from that of guanfacine. The central hypothesis of this guide is that this compound functions as an α2-adrenergic agonist, and its precise mechanism can be elucidated by studying its interaction with this G-protein coupled receptor (GPCR) family.

Section 2: The α2A-Adrenergic Receptor: The Primary Target

The α2-adrenergic receptors are Gi-protein coupled receptors that mediate the effects of endogenous catecholamines like norepinephrine and epinephrine.[2] There are three main subtypes: α2A, α2B, and α2C. Guanfacine, our exemplar compound, is a highly selective agonist of the α2A-adrenergic receptor, with a 15- to 20-fold higher affinity for this subtype over the α2B and α2C subtypes.[3][4] This selectivity is crucial for its therapeutic effects, particularly in the prefrontal cortex (PFC), where the α2A subtype is densely expressed on the dendritic spines of pyramidal neurons.[5]

Unlike clonidine, which is less selective and also binds significantly to imidazoline receptors, guanfacine's focused action on postsynaptic α2A receptors in the PFC is thought to underlie its efficacy in treating conditions like ADHD with a lower incidence of sedation and hypotension.[4][6][7] We postulate that this compound also targets the α2A-adrenergic receptor, though likely with lower affinity than guanfacine due to the missing chloro groups.

Comparative Receptor Binding Affinities

To contextualize the potential activity of 2-Phenoxyacetamidine, it is essential to understand the binding profiles of established ligands. The following table summarizes the dissociation constants (Ki) for guanfacine and the less selective agonist clonidine at various adrenergic and imidazoline receptor subtypes.

| Compound | α2A-AR (Ki, nM) | α2B-AR (Ki, nM) | α2C-AR (Ki, nM) | α1-AR (Ki, nM) | Imidazoline I1 (Ki, nM) |

| Guanfacine | ~16-35 | ~300-600 | ~300-600 | >10,000 | Low Affinity |

| Clonidine | ~3-50 | ~50 | ~50 | ~220-1500 | ~51 |

| (Note: Ki values are compiled from various sources and can vary based on experimental conditions. These values represent a typical range found in the literature.)[8][9][10][11] |

Section 3: The Core Signaling Cascade: From Receptor to Cellular Response

Activation of the α2A-adrenergic receptor by an agonist like guanfacine (and putatively, 2-Phenoxyacetamidine) initiates a canonical Gi-coupled signaling pathway. This cascade is central to its mechanism of action in the prefrontal cortex.

-

G-Protein Activation: Upon agonist binding, the α2A-AR undergoes a conformational change, activating the associated heterotrimeric Gi protein. This causes the Gαi subunit to release GDP and bind GTP.

-

Inhibition of Adenylyl Cyclase: The activated Gαi-GTP subunit dissociates from the Gβγ dimer and directly inhibits the enzyme adenylyl cyclase.[9]

-

Reduction of cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[5]

-

Modulation of Downstream Effectors: The reduction in cAMP has a critical downstream consequence: the closing of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[12][13]

dot digraph "Alpha2A-Adrenergic Receptor Signaling Pathway" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} Caption: Inferred signaling pathway for this compound in PFC neurons.

The Role of HCN Channels in Prefrontal Cortex Function

In the pyramidal neurons of the PFC, HCN channels are open at resting membrane potential and contribute to a "leaky" membrane, which can weaken synaptic signals arriving at the dendrites. By inhibiting cAMP production, α2A-AR agonists close these HCN channels.[12][13] This has a twofold effect:

-

Increased Input Resistance: Closing the "leaks" increases the neuron's input resistance, making it more responsive to incoming excitatory signals.

-

Enhanced Synaptic Integration: It improves the temporal summation of excitatory postsynaptic potentials (EPSPs), effectively strengthening the connectivity and signaling fidelity of the PFC network.[12]

This enhancement of network signaling by strengthening relevant connections while reducing background "noise" is believed to be the core mechanism by which drugs like guanfacine improve executive functions such as working memory, attention, and impulse control.[5]

Section 4: Experimental Protocols for Mechanistic Validation

To validate the hypothesized mechanism of action for a novel compound like this compound, a series of well-established assays must be performed. These protocols form a self-validating system, where binding affinity is correlated with functional activity.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for α2-adrenergic receptor subtypes (α2A, α2B, α2C) and imidazoline receptors.

Principle: This assay measures the ability of the unlabeled test compound (2-Phenoxyacetamidine) to compete with a known, high-affinity radioligand for binding to the target receptor expressed in cell membranes.[14][15][16]

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cell lines (e.g., HEK293 or CHO cells) stably transfected to express a single human adrenergic receptor subtype (e.g., α2A-AR).

-

Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.

-

-

Assay Execution (96-well plate format):

-

To each well, add:

-

50 µL of binding buffer.

-

50 µL of various concentrations of this compound (the "competitor").

-

50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]clonidine or a more subtype-selective radioligand, typically at its Kd concentration).

-

100 µL of the prepared cell membrane suspension.

-

-

Include control wells for:

-

Total Binding: No competitor added.

-

Non-specific Binding: A high concentration of a known, non-radioactive ligand (e.g., 10 µM phentolamine) is added to saturate all specific binding sites.

-

-

-

Incubation & Termination:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes but allows unbound radioligand to pass through.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification & Analysis:

-

Allow the filters to dry, then add scintillation cocktail.

-

Measure the radioactivity retained on each filter using a scintillation counter.

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of 2-Phenoxyacetamidine.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

dot digraph "Radioligand_Binding_Workflow" { graph [fontname="Arial", rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} Caption: Workflow for determining receptor binding affinity via radioligand assay.

Protocol 2: Gi Functional Assay (cAMP Measurement)

Objective: To determine if this compound acts as an agonist or antagonist at the α2A-AR and to quantify its potency (EC50 or IC50).

Principle: Since the α2A-AR is Gi-coupled, an agonist will inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. This assay measures changes in cAMP levels in whole cells upon treatment with the test compound. To measure a decrease, cAMP production is first stimulated with forskolin.[2][17][18][19]

Step-by-Step Methodology:

-

Cell Preparation:

-

Use the same transfected cell line as in the binding assay (e.g., HEK293 expressing α2A-AR).

-

Seed the cells into a white, opaque 384-well or 96-well plate and grow to near confluency.

-

-

Assay Execution (using a LANCE or HTRF cAMP kit):

-

Wash the cells and replace the culture medium with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

For Agonist Mode:

-

Add various concentrations of this compound.

-

Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to induce cAMP production. The goal is to inhibit this stimulated production.

-

-

For Antagonist Mode:

-

Add various concentrations of this compound.

-

Add a fixed concentration of a known α2A-AR agonist (e.g., guanfacine at its EC80) plus forskolin. The goal is to see if 2-Phenoxyacetamidine can block the inhibitory effect of the known agonist.

-

-

-

Incubation & Lysis:

-

Incubate the plate at room temperature for 30-60 minutes.

-

Lyse the cells and add the cAMP detection reagents according to the kit manufacturer's protocol (e.g., HTRF reagents: a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

-

-

Quantification & Analysis:

-

After another incubation period, read the plate on a microplate reader capable of detecting the specific assay signal (e.g., time-resolved fluorescence for HTRF).

-

The signal is inversely proportional to the amount of cAMP produced in the cells.

-

For Agonist Mode: Plot the signal against the log concentration of 2-Phenoxyacetamidine. Fit the curve to determine the EC50 (concentration for 50% of maximal inhibition).

-

For Antagonist Mode: Plot the signal against the log concentration of 2-Phenoxyacetamidine. Fit the curve to determine the IC50, which can be converted to a Kb (antagonist dissociation constant) using the Cheng-Leff equation.

-

Section 5: Conclusion and Future Directions

This guide has established a robust, scientifically-grounded framework for understanding the mechanism of action of this compound. By leveraging the extensive knowledge of its structural analog, guanfacine, we infer that 2-Phenoxyacetamidine acts as an agonist at α2A-adrenergic receptors, initiating a Gi-coupled signaling cascade that results in the inhibition of adenylyl cyclase, a reduction in intracellular cAMP, and the subsequent closure of HCN channels in neurons of the prefrontal cortex. This mechanism is a cornerstone for enhancing synaptic fidelity and improving executive functions.

The key differentiator for 2-Phenoxyacetamidine—the absence of the 2,6-dichloro phenyl substitutions—is predicted to result in a lower binding affinity and potentially altered selectivity compared to guanfacine. The provided experimental protocols for radioligand binding and functional cAMP assays are the essential next steps to empirically determine this compound's precise pharmacological profile. The resulting data will be critical for validating this inferred mechanism and determining the therapeutic potential of this compound as a novel modulator of central noradrenergic pathways.

References

-

Clonidine. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

-

Dr.Oracle. (2025, November 25). What is the preferred choice between clonidine (clonidine) and guanfacine (guanfacine) for treating Attention Deficit Hyperactivity Disorder (ADHD)? Retrieved from [Link]

- Seedat, Y. K. (1985, May). Clonidine and guanfacine - Comparison of their effects on haemodynamics in hypertension. South African Medical Journal, 67(14), 557-9.

-

Dr.Oracle. (2025, August 6). What is the preferred medication, clonidine (clonidine) or guanfacine (guanfacine), for treating insomnia and Attention Deficit Hyperactivity Disorder (ADHD)? Retrieved from [Link]

- Seedat, Y. K. (1985). Clonidine and guanfacine--comparison of their effects on haemodynamics in hypertension. South African medical journal = Suid-Afrikaanse tydskrif vir geneeskunde, 67(14), 557–559.

- Chapleo, C. B., et al. (1989). .alpha.2-Adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines. Journal of Medicinal Chemistry.

- Ruffolo, R. R. Jr. (1985). Structure—Activity Relationships for alpha-2 Adrenergic Receptor Agonists and Antagonists. Journal of Pharmacology and Experimental Therapeutics.

- Guy-Grand, D., & Guyenet, P. G. (1998). Is the hypotensive effect of clonidine and related drugs due to imidazoline binding sites?

- Abbracchio, M. G., et al. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology, 171(14), 3548-3559.

- Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).

- Piletz, J. E., et al. (2000). Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenoceptors in human brain. Neuropsychopharmacology, 23(6), 721-733.

- Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).

-

PubChemLite. (n.d.). This compound (C8H10N2O). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenoxyacetamide hydrochloride. PubChem Compound Database. Retrieved from [Link]

- Ernsberger, P., et al. (1990). Clonidine binds to imidazole binding sites as well as A2-adrenoceptors in the ventrolateral medulla. European Journal of Pharmacology, 178(1), 53-66.

- Perez, D. M. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols, 4(1), e958.

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

- Mizobe, T. (1997). [Adrenergic receptor and alpha 2 agonist--2: Structure-function relationship of adrenoceptors]. Masui. The Japanese journal of anesthesiology, 46(6), 770–776.

- Reis, D. J., & Regunathan, S. (1998). Imidazoline receptors and their endogenous ligands. Annual review of pharmacology and toxicology, 38, 511–535.

- Ruffolo, R. R. (1985). Structure-Activity Relationships for a-Adrenoceptor Agonists and Antagonists. Karger Publishers.

-

JoVE. (2023, September 22). Adrenergic Agonists: Chemistry and Structure-Activity Relationship. Retrieved from [Link]

- Bocan, T. M. A. (2022, February 15). Preparation methods of guanfacine hydrochloride. Pharmashots.

-

LookChem. (n.d.). Synthetic Methods of Guanfacine hydrochloride. Chempedia. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

- Carr, D. B., et al. (2007). α2-Noradrenergic receptors activation enhances excitability and synaptic integration in rat prefrontal cortex pyramidal neurons via inhibition of HCN currents. The Journal of Physiology, 584(Pt 2), 451-470.

-

U.S. Food and Drug Administration. (2007). Guanfacine Clinical Pharmacology Review. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). INTUNIV (guanfacine) extended-release tablets Label. Retrieved from [Link]

- Bocan, T. M. A. (2018, April 4). Introduction of Guanfacine Hydrochloride and Preparing Methods. BOC Sciences.

- Sallee, F. R., & Faraone, S. V. (2015). Profile of guanfacine extended release and its potential in the treatment of attention-deficit hyperactivity disorder.

-

National Center for Biotechnology Information. (n.d.). 2-Phenoxyacetamide. PubChem Compound Database. Retrieved from [Link]

- Tonelli, M., et al. (2023). Discovery of Guanfacine as a Novel TAAR1 Agonist: A Combination Strategy through Molecular Modeling Studies and Biological Assays. International journal of molecular sciences, 24(22), 16528.

-

Drugs.com. (n.d.). Guanfacine ER: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

- Lörincz, A., et al. (2007). α2-Adrenergic receptors modify dendritic spike generation via HCN channels in the prefrontal cortex. Journal of Neurophysiology, 98(5), 2588-2601.

- Carr, D. B., et al. (2007). α2-Noradrenergic receptors activation enhances excitability and synaptic integration in rat prefrontal cortex pyramidal neurons via inhibition of HCN currents. The Journal of physiology, 584(Pt 2), 451–470.

- Google Patents. (n.d.). CN106831496A - The preparation method of Guanfacine Hydrochloride.

- Sallee, F. R. (2010). Guanfacine Extended-Release Tablets (Intuniv), a Nonstimulant Selective Alpha2A-Adrenergic Receptor Agonist For Attention-Deficit/Hyperactivity Disorder. P & T : a peer-reviewed journal for formulary management, 35(4), 191–196.

- Saponaro, A., et al. (2022). Regulation of HCN Channels by Protein Interactions. Frontiers in Physiology, 13, 909185.

- Yue, C., et al. (2023). HCN2 Channels in the Ventral Hippocampal CA1 Regulate Nociceptive Hypersensitivity in Mice. International Journal of Molecular Sciences, 24(13), 10839.

Sources

- 1. [Adrenergic receptor and alpha 2 agonist--2: Structure-function relationship of adrenoceptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Profile of guanfacine extended release and its potential in the treatment of attention-deficit hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Guanfacine as a Novel TAAR1 Agonist: A Combination Strategy through Molecular Modeling Studies and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. droracle.ai [droracle.ai]

- 8. Clonidine - Wikipedia [en.wikipedia.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenergic receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. α2-Noradrenergic receptors activation enhances excitability and synaptic integration in rat prefrontal cortex pyramidal neurons via inhibition of HCN currents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alpha2-Noradrenergic receptors activation enhances excitability and synaptic integration in rat prefrontal cortex pyramidal neurons via inhibition of HCN currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 2-Phenoxyacetamide Analogues as Monoamine Oxidase Inhibitors

A Note to the Reader: Initial research indicates a lack of publicly available scientific literature specifically detailing the biological activity of 2-Phenoxyacetamidine Hydrochloride. However, significant research exists for the closely related class of compounds, 2-phenoxyacetamide analogues. This guide will provide an in-depth technical overview of the biological activity of these analogues, with a focus on their role as potent and selective monoamine oxidase (MAO) inhibitors, a key target for antidepressant therapies.

Introduction

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes crucial in the catabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. The inhibition of these enzymes, particularly MAO-A, has been a cornerstone in the development of antidepressant medications.[1][2] This guide delves into the synthesis, biological evaluation, and mechanism of action of a promising class of compounds: 2-phenoxyacetamide analogues, which have demonstrated significant potential as selective MAO inhibitors.

Mechanism of Action: Targeting Monoamine Oxidase

The therapeutic effect of MAO inhibitors is achieved by preventing the breakdown of monoamine neurotransmitters, thereby increasing their concentration in the synaptic cleft and enhancing neurotransmission. There are two main isoforms of MAO: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, making it a primary target for antidepressants. MAO-B, on the other hand, is more involved in the metabolism of dopamine. Selective inhibition of MAO-A is often desired to minimize the side effects associated with non-selective MAO inhibition.

The 2-phenoxyacetamide analogues discussed herein have been shown to exhibit potent inhibitory activity against both MAO-A and MAO-B, with some derivatives displaying high selectivity for MAO-A.[1][2][3]

Caption: Mechanism of action of 2-phenoxyacetamide analogues as MAO inhibitors.

Synthesis of 2-Phenoxyacetamide Analogues

The synthesis of 2-phenoxyacetamide analogues can be achieved through various chemical routes. A common approach involves the reaction of a substituted phenol with an acetamide derivative. To explore the structure-activity relationship, a series of analogues with different substituents on the phenoxy ring have been synthesized.[2] For instance, the introduction of methoxy or prop-2-ynylimino groups has been shown to significantly influence the inhibitory potency and selectivity of these compounds.[1][2]

Exemplary Synthetic Protocol

The following is a generalized protocol for the synthesis of certain 2-phenoxyacetamide derivatives, based on published methods.[2]

-

Step 1: Synthesis of Intermediate Aldehydes: React appropriate starting materials to form aldehyde intermediates (e.g., compounds 6 or 7 as described in the literature).

-

Step 2: Condensation with a Diamine: Add a diamine, such as ethane-1,2-diamine, to a solution of the aldehyde intermediate in a suitable solvent like dry CH2Cl2.

-

Step 3: Stirring and Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 40 minutes).

-

Step 4: Addition of NBS: Add N-Bromosuccinimide (NBS) to the mixture and continue stirring overnight.

-

Step 5: Extraction and Washing: Extract the resulting precipitate with chloroform and wash it successively with water.

-

Step 6: Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate and remove the solvent using a rotary evaporator to obtain the crude product.

-

Step 7: Purification: Purify the crude product using silica gel chromatography to yield the final compound.

In Vitro Biological Evaluation

The biological activity of the synthesized 2-phenoxyacetamide analogues is primarily assessed through in vitro enzyme inhibition assays. These assays are crucial for determining the inhibitory potency (typically expressed as IC50 values) and selectivity of the compounds for MAO-A and MAO-B.

Experimental Workflow for In Vitro Evaluation

Sources

- 1. Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors [mdpi.com]

2-Phenoxyacetamidine Hydrochloride chemical properties and structure

An In-depth Technical Guide to 2-Phenoxyacetamidine Hydrochloride: Properties, Synthesis, and Applications

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of this compound. Moving beyond a simple data sheet, this guide synthesizes its core chemical properties, plausible synthetic routes, and pharmacological context, offering field-proven insights into its potential applications.

Core Chemical Identity and Physicochemical Properties

This compound, also known as 2-phenoxyethanimidamide hydrochloride, is a fine organic chemical often utilized as a building block or intermediate in the synthesis of more complex molecules.[1][] Its structure features a phenoxy group linked via an ethyl chain to a terminal amidine group, which is protonated in the hydrochloride salt form.

Chemical Structure

The structural arrangement of the phenoxy, ethyl, and amidine moieties is fundamental to its chemical reactivity and potential biological activity.

Caption: Plausible two-step synthesis workflow for 2-Phenoxyacetamidine HCl.

Experimental Protocol: Synthesis of 2-Phenoxyacetamide (Intermediate)

This protocol is adapted from a general procedure for preparing 2-phenoxyacetamide analogues. [3]

-

Reaction Setup: To a solution of phenol (1 equivalent) in dry Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equivalents) and a catalytic amount of potassium iodide (KI, 0.1 equivalents).

-

Reagent Addition: Add 2-chloroacetamide (1 equivalent) to the stirred mixture. The use of K₂CO₃ as a base is crucial for deprotonating the phenol, facilitating its nucleophilic attack on the electrophilic carbon of 2-chloroacetamide. KI serves as a catalyst to enhance the reaction rate via the Finkelstein reaction.

-

Reaction: Stir the reaction mixture at room temperature for approximately 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Remove the solvent under reduced pressure. Purify the crude product via silica gel chromatography to yield pure 2-phenoxyacetamide as a white solid.

Conversion to this compound

The conversion of the acetamide to the amidine can be achieved through several established methods, most notably the Pinner reaction.

-

Imidate Formation: Treat the 2-phenoxyacetamide intermediate with anhydrous hydrogen chloride in an alcohol (e.g., ethanol) to form the corresponding imidate hydrochloride.

-

Ammonolysis: React the imidate intermediate with ammonia to form the 2-phenoxyacetamidine free base.

-

Salt Formation and Purification: Dissolve the crude amidine base in a suitable solvent and treat with a stoichiometric amount of hydrochloric acid. The final this compound product can then be purified by recrystallization.

Pharmacological Context and Putative Mechanism of Action

Direct pharmacological studies on this compound are limited in public literature. However, significant insights can be drawn from its close structural analogues. A series of 2-phenoxyacetamide derivatives have been synthesized and identified as potent and selective inhibitors of monoamine oxidases (MAO-A and MAO-B). [3] Monoamine oxidases are enzymes critical for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes increases the concentration of these neurotransmitters in the brain, a mechanism central to the action of many antidepressant and anti-Parkinson's drugs. [4]Given the structural similarity, it is highly plausible that this compound is being investigated for similar MAO-inhibitory properties. The amidine group can act as a bioisostere for the amide, potentially altering potency, selectivity, and pharmacokinetic properties.

Caption: Putative mechanism via Monoamine Oxidase (MAO) inhibition.

Applications in Drug Discovery and Development

The primary value of this compound for researchers lies in two main areas:

-

Pharmaceutical Intermediate: It serves as a versatile starting material or intermediate in the synthesis of more complex, biologically active compounds. []The phenoxy and amidine groups offer multiple points for chemical modification, allowing for the creation of diverse compound libraries for high-throughput screening.

-

Lead Compound Research: Based on the activity of its analogues, this compound is a candidate for research into novel therapeutics targeting the central nervous system. [3]Its potential as an MAO inhibitor makes it relevant for developing new treatments for depression, anxiety disorders, and neurodegenerative diseases.

Analytical Methodology: A Validated RP-HPLC Protocol

To ensure the purity and identity of this compound in a research or development setting, a robust analytical method is required. A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard. The following protocol is a representative method based on best practices for similar aromatic hydrochloride salts. [5][6]

Chromatographic Conditions

-

Instrument: HPLC system with a Diode Array Detector (DAD) or UV detector.

-

Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of 10 mM phosphate buffer (pH adjusted to 2.8 with phosphoric acid) and methanol (68:32, v/v). The acidic pH ensures the amidine group remains protonated and gives sharp peak shapes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm or 280 nm, determined by UV scan for optimal absorbance. [6][7]* Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

Protocol Validation

A trustworthy protocol must be self-validating. Key validation parameters should be established according to ICH guidelines.

| Validation Parameter | Typical Acceptance Criteria | Purpose |

| Linearity (r²) | > 0.999 | Confirms direct proportionality of response to concentration. |

| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of test results to the true value. |

| Precision (% RSD) | ≤ 2.0% | Demonstrates the reproducibility of the method. |

| Limit of Detection (LOD) | S/N ratio of 3:1 | The lowest amount of analyte that can be detected. |

| Limit of Quantitation (LOQ) | S/N ratio of 10:1 | The lowest amount of analyte that can be accurately quantified. |

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential.

-

Hazard Identification: The compound is classified as an irritant, causing skin irritation and serious eye irritation. [8]The toxicological properties have not been fully investigated. [9]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and tight-sealing safety goggles. [9][8]* Handling: Handle in a well-ventilated area. Avoid dust formation and inhalation. Keep away from strong oxidizing agents. [9][8]* First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with plenty of water. [9][8]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [8]

Conclusion

This compound is a chemical compound with significant potential for professionals in drug development and scientific research. Its value is derived from its well-defined chemical structure and properties, its utility as a synthetic intermediate, and its promising, albeit putative, pharmacological profile as a monoamine oxidase inhibitor. Adherence to rigorous synthetic, analytical, and safety protocols is paramount to successfully harnessing its capabilities in the laboratory and beyond.

References

-

ChemBK. (2024). Phenoxyacetamidine hydrochloride. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H10N2O). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21664338, Phenoxyacetamide hydrochloride. Retrieved from [Link]

-

Lin, M. H., et al. (2016). Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Molecules, 21(10), 1349. Available from: [Link]

-

Fisher Scientific. (2021). Safety Data Sheet - 2-Phenoxyethanimidamide hydrochloride. Retrieved from [Link]

-

LookChem. (n.d.). 2-(2-Chlorophenoxy)acetamidine Hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69314, 2-Phenoxyacetamide. Retrieved from [Link]

- Saleem, T. & Viswanath, O. (2023). Antihistamines. In StatPearls.

-

LookChem. (n.d.). Cas 879-48-1, ETHYL 2-AMINO-2-PHENYLACETATE HYDROCHLORIDE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2765-97-1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2058-46-0. Retrieved from [Link]

- Hapke, H. J., & Prigge, E. (1974). [Pharmacology of 2'-[2-hydroxy-3-(propylamino)-propoxy]-3-phenylpropiophenone (Propafenone, SA 79)-hydrochloride]. Arzneimittel-Forschung, 24(5), 774-780.

-

El-Kimary, E. I., et al. (2024). Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their related substances. Scientific Reports, 14(1), 16738. Available from: [Link]

-

European Pharmaceutical Review. (2005). Applications in drug development. Retrieved from [Link]

- Wang, H., et al. (2016). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 11(1), 27-40.

- Lönnberg, H. (1963). SYNTHESIS OF 2-PHENYLISOPROPYLHYDRAZINE-1- C HYDROCHLORIDE. Acta Chemica Scandinavica, 17, 2349-2350.

-

Ganthi, H. K. R., et al. (2014). A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations. Chemistry Central Journal, 8(1), 10. Available from: [Link]

- Taylor, B. N. & Cassagnol, M. (2023). Phenoxybenzamine. In StatPearls.

-

Young, D. H., et al. (2018). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. Pest Management Science, 74(5), 1033-1041. Available from: [Link]

- Asano, Y. (2017). [Development of Selective Reactions in the Synthesis of Medicines]. Yakugaku Zasshi, 137(11), 1331-1345.

- Meshram, D. B. (2017). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Levocloperastine Fendizoate and Chlorpheniramine Maleate in their Combined Dosage Form. Austin Journal of Analytical and Pharmaceutical Chemistry, 4(2), 1083.

- Kumar, A., et al. (2012). Development and Validation of a Liquid Chromatographic Method for Estimation of Dicyclomine Hydrochloride, Mefenamic Acid and Paracetamol in Tablets. Indian Journal of Pharmaceutical Sciences, 74(5), 451-455.

-

Young, D. H., et al. (2018). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. Pest Management Science, 74(5), 1033-1041. Available from: [Link]

- Chen, G., Ensor, C. R., & Bohner, B. (1969). The pharmacology of 2-(ethylamino)-2-(2-thienyl)-cyclohexanone-HCl (CI-634). The Journal of Pharmacology and Experimental Therapeutics, 168(1), 171-179.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19188, Phenoxyacetic Acid. Retrieved from [Link]

- Thavamani, A. & Shrestha, R. (2023). H2 Blockers. In StatPearls.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5284441, Phenoxybenzamine Hydrochloride. Retrieved from [Link]

- El-Didamony, A. M., & Erfan, E. A. (2012). Two selective spectrophotometric methods for the determination of thioridazine hydrochloride in tablets and in biological fluids. Journal of the Chilean Chemical Society, 57(3), 1269-1275.

Sources

- 1. danopharmaceutical.lookchem.com [danopharmaceutical.lookchem.com]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and Validation of a Liquid Chromatographic Method for Estimation of Dicyclomine Hydrochloride, Mefenamic Acid and Paracetamol in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Phenoxyacetamidine Hydrochloride: Synthesis, Properties, and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Phenoxyacetamidine Hydrochloride, a molecule of interest in medicinal chemistry. While specific historical data on its discovery is not extensively documented, this guide elucidates a robust synthetic pathway, details its physicochemical properties, and explores its potential pharmacological applications based on the known bioactivities of structurally related compounds. This document serves as a foundational resource for researchers investigating novel therapeutic agents, offering detailed experimental protocols and insights into potential mechanisms of action.

Introduction

The amidine functional group is a critical pharmacophore found in numerous biologically active compounds and approved drugs.[1][2] Its basic nature allows for strong interactions with biological targets such as enzymes and nucleic acids, making it a valuable moiety in drug design.[3][4] this compound, incorporating both a phenoxy group and an amidine functionality, represents a scaffold with potential for diverse therapeutic applications. While the history of this specific molecule is not well-documented, its structural similarity to known monoamine oxidase (MAO) inhibitors and other bioactive amidines suggests it as a promising candidate for further investigation.[5][6] This guide will detail a likely synthetic route, outline its known properties, and project its pharmacological relevance.

Synthesis of this compound

The most probable and efficient method for the synthesis of this compound is through the well-established Pinner reaction.[4] This reaction transforms a nitrile into an amidine hydrochloride via an intermediate imidate salt. The overall synthetic strategy involves two key steps: the synthesis of the precursor 2-phenoxyacetonitrile, followed by its conversion to the target amidine hydrochloride.

Synthesis of 2-Phenoxyacetonitrile (Precursor)

The precursor, 2-phenoxyacetonitrile, can be synthesized via a nucleophilic substitution reaction between phenol and chloroacetonitrile.

Experimental Protocol:

-

Reaction Setup: To a solution of phenol (1.0 eq) in a suitable aprotic solvent such as acetone or acetonitrile, add a base such as anhydrous potassium carbonate (1.5 eq).

-

Addition of Chloroacetonitrile: While stirring the suspension, add chloroacetonitrile (1.1 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 2-phenoxyacetonitrile by vacuum distillation or column chromatography on silica gel to yield a colorless oil.

Pinner Reaction: 2-Phenoxyacetonitrile to this compound

The Pinner reaction is the cornerstone for the synthesis of the target compound. It involves the acid-catalyzed reaction of 2-phenoxyacetonitrile with an alcohol to form an imidate salt, which is subsequently treated with ammonia to yield the desired amidine.

Experimental Protocol:

-

Formation of the Imidate Salt (Pinner Salt):

-

Dissolve 2-phenoxyacetonitrile (1.0 eq) in a mixture of anhydrous diethyl ether and an excess of anhydrous ethanol (or another suitable alcohol).

-

Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the mixture until saturation.

-

Seal the reaction vessel and allow it to stand at a low temperature (e.g., 0-4°C) until a precipitate (the imidate hydrochloride salt) forms.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

-

Conversion to this compound:

-

Suspend the dried imidate hydrochloride salt in a solution of anhydrous ethanol.

-

Cool the suspension in an ice bath and bubble anhydrous ammonia gas through the mixture with vigorous stirring.

-

Continue the reaction until the imidate salt has completely reacted (monitor by TLC or IR spectroscopy).

-

The product, this compound, will precipitate from the solution.

-

Collect the solid product by filtration, wash with cold anhydrous ethanol and then with diethyl ether.

-

Dry the final product under vacuum.

-

Diagram of the Synthetic Pathway:

Caption: Synthetic route to this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 67386-38-3 | [7] |

| Molecular Formula | C₈H₁₁ClN₂O | |

| Molecular Weight | 186.64 g/mol | |

| Appearance | White powder | [7] |

| Melting Point | 127-128 °C (decomposes) | [7] |

| Storage | Sealed in a dry environment at room temperature. | [7] |

Potential Pharmacological Properties and Mechanism of Action

While direct pharmacological studies on this compound are scarce in publicly available literature, its structural features allow for informed predictions of its potential biological activities.

Monoamine Oxidase (MAO) Inhibition

Structurally similar compounds, specifically 2-phenoxyacetamide analogues, have been identified as potent and selective inhibitors of monoamine oxidase A (MAO-A).[5][6] MAO-A is a key enzyme in the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A leads to increased levels of these neurotransmitters in the brain, a mechanism central to the action of many antidepressant medications. Given the structural analogy, it is plausible that this compound could also exhibit MAO inhibitory activity.

Proposed Mechanism of Action (MAO Inhibition):

The phenoxy group could position the molecule within the active site of the MAO enzyme, while the amidine function, being a strong base, could interact with key amino acid residues, leading to competitive or non-competitive inhibition of the enzyme's activity.

Diagram of Potential MAO Inhibition Pathway:

Caption: Proposed mechanism of MAO inhibition.

Antimicrobial and Antiparasitic Potential

Amidine-containing compounds are well-known for their broad-spectrum antimicrobial and antiparasitic activities.[3][8] Aromatic diamidines, for instance, are known to bind to the minor groove of DNA, particularly in AT-rich regions, interfering with DNA replication and transcription.[3] This mechanism is the basis for the therapeutic action of drugs like pentamidine, which is used to treat parasitic infections.[8] The single amidine group in this compound, coupled with its aromatic phenoxy moiety, suggests potential for DNA interaction and, consequently, antimicrobial or antiparasitic effects.

Other Potential Activities

The amidine functional group is a versatile pharmacophore, and its derivatives have been explored for a wide range of therapeutic applications, including as inhibitors of serine proteases and as anticoagulants.[2] The specific biological profile of this compound would need to be determined through comprehensive in vitro and in vivo screening.

Conclusion

This compound is a readily synthesizable molecule with significant potential for pharmacological activity. Based on the established bioactivities of its structural components—the phenoxyacetamide scaffold and the amidine functional group—it warrants investigation as a potential monoamine oxidase inhibitor, antimicrobial agent, or antiparasitic compound. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to further explore the therapeutic promise of this and related molecules. Future studies should focus on the detailed biological evaluation of this compound to elucidate its precise mechanism of action and therapeutic potential.

References

- Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. PubMed Central.

- Novel amidines and analogues as promising agents against intracellular parasites: a system

- Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. PubMed Central.

- Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. PubMed.

- Amidine derivatives and their uses as medicine.

- Reactions and Synthetic Uses of Amidines.

- A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. NIH.

- Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality. NIH.

- Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Taylor & Francis Online.

- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.

- Amidine. Wikipedia.

- Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxyl

- Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free f

- Studies on the peripheral pharmacology of fenazoxine, a potential antidepressant drug.

- This compound CAS#: 67386-38-3. ChemicalBook.

Sources

- 1. A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amidine - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 67386-38-3 [m.chemicalbook.com]

- 8. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

Deconvolution of 2-Phenoxyacetamidine Hydrochloride: A Guide to Identifying and Validating Potential Therapeutic Targets

An In-depth Technical Guide for Researchers

Abstract

2-Phenoxyacetamidine hydrochloride is a synthetic compound featuring a phenoxy group linked to an acetamidine moiety. While this specific molecule is not extensively characterized in public literature, its structural motifs—particularly the amidine group—bear a strong resemblance to established pharmacophores known to interact with critical neuroregulatory and cardiovascular targets. This guide provides a comprehensive framework for researchers to investigate the therapeutic potential of this compound. We will proceed from a foundation of structural analogy to hypothesize primary and secondary targets, detail robust experimental workflows for validation, and discuss the potential therapeutic implications. The core hypothesis is that this compound will exhibit activity as an α2-adrenergic receptor agonist and/or a ligand for imidazoline receptors. This document serves as a strategic roadmap for a drug discovery program centered on this compound.

Part 1: Foundational Analysis & Primary Target Hypothesis: α2-Adrenergic Receptors

The Scientific Rationale: Structural Analogy to α2-Agonists

The most immediate therapeutic hypothesis for this compound stems from its structural similarity to centrally acting α2-adrenergic agonists like guanabenz.[1][2][3] Guanabenz, chemically 2-(2,6-dichlorobenzylidene)hydrazinecarboximidamide, utilizes a guanidine group to interact with the α2-adrenergic receptor. The amidine group in our compound of interest is a bioisostere of the guanidine group, sharing key electronic and hydrogen-bonding features.

These receptors, part of the G protein-coupled receptor (GPCR) family, are critical regulators of sympathetic outflow from the central nervous system.[4][5] Agonism at α2-receptors in the brainstem leads to a reduction in the release of norepinephrine, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[1][5][6] This established mechanism makes the α2-adrenergic receptor the primary and most logical therapeutic target to investigate for this compound.

Signaling Pathway: The α2-Adrenergic Cascade

Activation of the α2-adrenergic receptor initiates a well-defined signaling cascade. As a Gαi-coupled receptor, its stimulation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). This reduction in cAMP has widespread downstream effects, including the modulation of ion channel activity and protein kinase A (PKA) signaling, ultimately resulting in a hyperpolarization of the neuron and inhibition of neurotransmitter release.

Caption: Hypothesized α2-adrenergic receptor signaling pathway.

Experimental Validation: Receptor Binding & Functional Assays

To confirm interaction with the α2-receptor, a two-tiered approach is necessary: first, confirm physical binding, and second, demonstrate functional agonism.

A. Radioligand Binding Assay Protocol

This protocol determines the binding affinity (Ki) of this compound for the α2-adrenergic receptor.

-

Objective: To quantify the displacement of a known high-affinity radioligand from the α2-receptor by the test compound.

-

Causality: A successful displacement indicates that the test compound physically binds to the same site (or an allosterically coupled site) as the radioligand. This is the foundational evidence of a direct interaction.

-

Methodology:

-

Source Material: Use cell membranes prepared from a stable cell line expressing the human α2A-adrenergic receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine are classic high-affinity antagonists for α2 receptors.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Procedure: a. In a 96-well plate, add 50 µL of assay buffer. b. Add 25 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M). For control wells, add buffer (total binding) or a saturating concentration of a known non-radioactive ligand like phentolamine (non-specific binding). c. Add 25 µL of [³H]-Rauwolscine at a final concentration near its Kd (e.g., 1-2 nM). d. Add 100 µL of the cell membrane preparation (e.g., 10-20 µg protein/well). e. Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Termination & Measurement: a. Rapidly filter the plate contents through a GF/B filter plate using a cell harvester to separate bound from free radioligand. b. Wash the filters 3x with ice-cold assay buffer. c. Allow filters to dry, add scintillation cocktail, and count radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀, then convert to Ki using the Cheng-Prusoff equation.

-

-

Self-Validation: The inclusion of total binding (no competitor) and non-specific binding (saturating unlabeled ligand) controls is critical. A robust assay will show >90% specific binding.

B. Functional Assay: cAMP Measurement

This assay confirms that binding translates into the expected biological response (inhibition of adenylyl cyclase).

-

Objective: To measure the ability of this compound to inhibit forskolin-stimulated cAMP production.

-

Causality: Forskolin directly activates adenylyl cyclase. A Gαi-coupled receptor agonist will counteract this effect. Observing a dose-dependent decrease in cAMP levels provides strong evidence of functional agonism.

-

Methodology (using HTRF or LANCE Assay Kits):

-

Cell Culture: Plate α2A-expressing cells in a 96-well plate and grow to confluency.

-

Pre-treatment: Starve cells in serum-free media for 2-4 hours. Pre-treat with a phosphodiesterase (PDE) inhibitor like IBMX for 30 minutes to prevent cAMP degradation.

-

Stimulation: a. Add varying concentrations of this compound. b. Immediately add a fixed concentration of Forskolin (e.g., 10 µM) to all wells except the basal control. c. Incubate at 37°C for 30 minutes.

-

Lysis & Detection: Lyse the cells and perform the cAMP measurement following the manufacturer's protocol for the chosen assay kit (e.g., HTRF).

-

Data Analysis: Calculate the percent inhibition of the forskolin response at each compound concentration. Use non-linear regression to determine the EC₅₀ value.

-

-

Self-Validation: Controls must include: (1) Basal (no treatment), (2) Forskolin only (100% stimulation), and (3) a known α2-agonist like Guanabenz as a positive control.

| Parameter | Binding Assay ([³H]-Rauwolscine) | Functional Assay (cAMP) |

| Measures | Binding Affinity (Ki) | Functional Potency (EC₅₀) |

| Principle | Competitive displacement of radioligand | Inhibition of adenylyl cyclase |

| Key Output | Dissociation constant of the inhibitor | Concentration for 50% maximal effect |

| Expected Result | Low nanomolar to micromolar Ki | Low nanomolar to micromolar EC₅₀ |

Part 2: Secondary Target Hypothesis: Imidazoline Receptors

Beyond the classical adrenergic system, many α2-agonists also show affinity for a distinct class of sites known as Imidazoline receptors.[7][8] These receptors are non-adrenergic and represent a compelling secondary target family for this compound.[9] They are broadly classified into I₁, I₂, and I₃ subtypes, each with unique functions.[8]

-

I₁ Receptors: Implicated in the central regulation of blood pressure, mediating some of the hypotensive effects of drugs like clonidine.[8][9]

-

I₂ Receptors: Found on mitochondrial outer membranes and are associated with monoamine oxidase (MAO) regulation, pain modulation, and neuroprotection.[10][11]

-

I₃ Receptors: Regulate insulin secretion from pancreatic beta cells.[8][9]

Given the potential for neuroprotective or metabolic applications, the I₂ subtype is a particularly attractive target for investigation.

Experimental Workflow: Characterizing Imidazoline Receptor Interaction

A logical workflow is required to dissect the interaction with imidazoline receptors and differentiate it from α2-adrenergic effects.

Caption: Experimental workflow for validating I₂ imidazoline receptor activity.

Protocol: I₂ Receptor Specific Binding Assay

This protocol is designed to detect binding to I₂ sites while excluding binding to α2-adrenergic receptors.

-

Objective: To measure the binding affinity of this compound for the I₂ imidazoline receptor.

-

Causality: The I₂ receptor is often studied in tissues like the rabbit brainstem or kidney, which express both I₂ and α₂ sites. The key to this assay is using a masking agent to block the α₂ receptors, ensuring that any observed binding of the radioligand is specific to the I₂ site.

-

Methodology:

-

Source Material: Homogenates from rabbit brainstem or kidney.

-

Radioligand: [³H]-Idazoxan. While idazoxan binds to both α₂ and I₂ sites, its I₂-specific binding can be isolated.

-

Masking Agent: Guanfacine or epinephrine. These agents bind with high affinity to α₂ receptors but not I₂ receptors.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure: a. Prepare two sets of tubes/wells. b. To all tubes, add a saturating concentration of the masking agent (e.g., 10 µM epinephrine) to block all α₂-adrenergic sites. c. Add varying concentrations of this compound (10⁻¹⁰ M to 10⁻⁴ M). d. For non-specific binding control, add a high concentration of a known I₂ ligand like 2-BFI. e. Add [³H]-Idazoxan (final concentration ~2-3 nM). f. Add tissue homogenate (~200-400 µg protein/tube). g. Incubate at room temperature for 45 minutes.

-

Termination & Measurement: Follow the same filtration and counting procedure as described in the α₂ binding assay (Section 1.3.A).

-

Data Analysis: Calculate specific binding to the I₂ site and determine the Ki using the Cheng-Prusoff equation.

-

-

Self-Validation: The critical component is the α₂ mask. A parallel experiment without the mask should show significantly different binding characteristics, confirming the presence of both receptor types in the tissue and the effectiveness of the mask.

Part 3: Therapeutic Implications and Future Directions

Confirmation of activity at either or both of these target classes opens distinct therapeutic avenues.

| Target Receptor | Primary Physiological Effect | Potential Therapeutic Areas |

| α2-Adrenergic | Decrease in central sympathetic outflow[1][4] | Hypertension, ADHD, Sedation, Glaucoma |

| I₁-Imidazoline | Decrease in central sympathetic outflow[8] | Hypertension (potentially with fewer side effects than α₂-agonists) |

| I₂-Imidazoline | Allosteric modulation of MAO; neuroprotection[11] | Neurodegenerative diseases, Chronic Pain, Depression |

A compound with dual α₂/I₂ activity could be particularly valuable, offering cardiovascular benefits while simultaneously providing neuroprotective or mood-stabilizing effects. The future direction of a research program on this compound should focus on selectivity profiling (α₂ vs. I₁, I₂, I₃) and advancing lead compounds into cell-based and in vivo models relevant to the confirmed target's therapeutic area.

References

- Title: Clinical Profile of Guanabenz Acetate 4mg Tablet Source: GlobalRx URL

-

Title: Guanabenz - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Guanabenz: MedlinePlus Drug Information Source: MedlinePlus URL: [Link]

-

Title: Imidazoline receptors and their endogenous ligands Source: PubMed URL: [Link]

-

Title: Guanabenz Effects on Blood Pressure and Noninvasive Parameters of Cardiac Performance in Patients With Hypertension Source: PubMed URL: [Link]

-

Title: What is Guanabenz Acetate used for? Source: Patsnap Synapse URL: [Link]

-

Title: Guanabenz: Package Insert / Prescribing Information Source: Drugs.com URL: [Link]

-

Title: Guanabenz | C8H8Cl2N4 | CID 5702063 Source: PubChem URL: [Link]

-

Title: Imidazoline I2 receptors: an update Source: PMC - PubMed Central URL: [Link]

-

Title: The imidazoline receptors and ligands in pain modulation Source: PMC - PubMed Central URL: [Link]

-

Title: What is the mechanism of Guanabenz Acetate? Source: Patsnap Synapse URL: [Link]

-

Title: Imidazoline receptor - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands Source: Ingenta Connect URL: [Link]

Sources

- 1. Articles [globalrx.com]

- 2. Guanabenz - Wikipedia [en.wikipedia.org]

- 3. Guanabenz | C8H8Cl2N4 | CID 5702063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. What is the mechanism of Guanabenz Acetate? [synapse.patsnap.com]

- 6. What is Guanabenz Acetate used for? [synapse.patsnap.com]

- 7. Imidazoline receptors and their endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 9. Pharmacophore Development and SAR Studies of Imidazoline Receptor...: Ingenta Connect [ingentaconnect.com]

- 10. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Analysis of 2-Phenoxyacetamidine Hydrochloride: A Technical Guide to Unveiling Molecular Interactions

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 2-Phenoxyacetamidine Hydrochloride, a small molecule with potential pharmacological applications. In the absence of extensive experimental data, computational modeling offers a powerful and efficient avenue to hypothesize biological targets, elucidate interaction mechanisms, and predict pharmacokinetic profiles. This document outlines a robust, multi-stage computational workflow designed for researchers, scientists, and drug development professionals. We will navigate through target identification, molecular docking, molecular dynamics simulations, and ADMET profiling, offering not just procedural steps but the scientific rationale underpinning each decision. The protocols described herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

Introduction: The Rationale for a Computational Approach

This compound (PubChem CID: 2745912) is a small organic molecule with the molecular formula C8H11ClN2O[1]. While its chemical structure is defined, its biological activity and potential therapeutic targets remain largely unexplored. Traditional high-throughput screening can be resource-intensive. In silico modeling, a cornerstone of modern drug discovery, provides a cost-effective and rapid methodology to prioritize research efforts[2][3]. By simulating molecular interactions within a virtual environment, we can generate testable hypotheses regarding the molecule's mechanism of action, binding affinity, and drug-like properties.

This guide will detail a systematic approach to computationally characterize this compound, beginning with the identification of its most probable protein targets and culminating in a detailed analysis of its dynamic behavior and pharmacokinetic profile.

Stage 1: Target Identification - A Ligand-Based Approach

Given the novelty of this compound, a ligand-based approach to target prediction is the most logical starting point. This methodology leverages the principle of chemical similarity: a molecule is likely to bind to the same proteins as other known molecules with similar structures.

Protocol: Target Prediction using SwissTargetPrediction

SwissTargetPrediction is a robust, web-based tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures with a vast library of known ligands[4][5][6][7].

Step-by-Step Methodology:

-

Input Molecule: Navigate to the SwissTargetPrediction web server. Input the SMILES string for 2-Phenoxyacetamidine: C1=CC=C(C=C1)OCC(=N)N.

-

Select Species: Choose "Homo sapiens" as the target organism to focus on human proteins.

-

Run Prediction: Initiate the target prediction analysis.

-

Analyze Results: The output will be a ranked list of potential protein targets. Prioritize targets with a high probability score. The results will be categorized by protein class (e.g., enzymes, G-protein coupled receptors, ion channels).

Data Presentation: Putative Protein Targets

The predicted targets should be summarized in a table for clarity and further investigation.

| Target Class | Predicted Protein Target | UniProt ID | Probability | Known Ligands with Similar Scaffolds |

| Example: Enzyme | Example: Amine Oxidase B | P21397 | e.g., 0.85 | e.g., Iproniazid, Moclobemide |

| Example: GPCR | Example: Alpha-2A adrenergic receptor | P08913 | e.g., 0.79 | e.g., Clonidine, Guanfacine |

| ... | ... | ... | ... | ... |

(Note: This table is illustrative; actual results will be generated from the SwissTargetPrediction server.)

Stage 2: Molecular Docking - Elucidating Binding Modes

Once a high-priority target is selected, molecular docking predicts the preferred orientation of the ligand when bound to the protein, forming a stable complex[8][9]. This provides insights into the binding affinity and the specific molecular interactions driving complex formation. We will use AutoDock Vina, a widely used and validated docking software, for this purpose[10].

Experimental Workflow: Molecular Docking

Caption: Molecular Docking Workflow.

Protocol: Protein and Ligand Preparation

Protein Preparation:

-

Retrieve Structure: Download the 3D structure of the selected target protein from the RCSB Protein Data Bank (PDB)[11]. Choose a high-resolution crystal structure, preferably co-crystallized with a ligand to identify the binding site.

-

Clean Structure: Use a molecular visualization tool like UCSF Chimera or PyMOL to remove water molecules, ions, and any co-crystallized ligands not relevant to the study[10].

-

Add Hydrogens and Charges: Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges) to the protein. Save the prepared protein in .pdbqt format for AutoDock[12].

Ligand Preparation:

-

Obtain Structure: Download the 3D structure of 2-Phenoxyacetamidine from PubChem in SDF or MOL2 format.

-

Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Assign Charges and Torsions: Assign Gasteiger charges and define rotatable bonds. Save the prepared ligand in .pdbqt format.

Protocol: Docking Simulation and Analysis

Grid Generation and Docking:

-

Define Binding Site: Identify the binding pocket of the protein. If a co-crystallized ligand was present, the binding site is well-defined. Otherwise, use site-finder algorithms.

-

Generate Grid Box: Create a grid box that encompasses the entire binding site, providing enough space for the ligand to move and rotate freely.

-

Run Docking: Execute AutoDock Vina, specifying the prepared protein, ligand, and grid parameters. The software will generate multiple binding poses ranked by their binding affinity (in kcal/mol)[8][12].

Analysis of Results:

-

Binding Affinity: The most negative binding affinity score indicates the most favorable binding pose.

-

Interaction Analysis: Visualize the top-ranked pose in complex with the protein. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the complex. Tools like PDBsum can provide schematic diagrams of these interactions[13][14][15][16].

Stage 3: Molecular Dynamics Simulation - Assessing Complex Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time[17]. This allows for the assessment of the stability of the predicted binding pose and a more refined understanding of the intermolecular interactions. GROMACS is a powerful and widely used engine for MD simulations[18][19][20][21].

Experimental Workflow: Molecular Dynamics Simulation

Caption: Molecular Dynamics Simulation Workflow.

Protocol: System Preparation and Simulation

System Setup:

-

Force Field Selection: Choose an appropriate force field. For the protein, AMBER or CHARMM force fields are standard. For the ligand, the CHARMM General Force Field (CGenFF) is suitable for drug-like molecules and is compatible with the CHARMM protein force field[22][23][24].

-

Ligand Topology: Generate the topology and parameter files for this compound using a tool like the CGenFF server[25].

-

Solvation and Ionization: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model). Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge[21].

Simulation Protocol:

-

Energy Minimization: Perform energy minimization to remove steric clashes and relax the system.

-

Equilibration: Conduct two phases of equilibration:

-

NVT (Canonical Ensemble): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant.

-

NPT (Isothermal-Isobaric Ensemble): Maintain the system at the target temperature and pressure (e.g., 1 bar) to ensure proper density.

-

-

Production MD: Run the production simulation for a sufficient duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.

Analysis of MD Trajectories

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable RMSD indicates that the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation to identify key stable interactions.

Stage 4: ADMET Profiling - Predicting Drug-Likeness

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage drug development failures[26][27]. Numerous open-access in silico tools can predict these properties based on the molecule's structure[28][29][30].

Protocol: In Silico ADMET Prediction

Utilize a consensus approach by employing multiple web servers, such as SwissADME and admetSAR 2.0, to predict a range of pharmacokinetic and toxicity endpoints.

Step-by-Step Methodology:

-

Input Structure: Submit the SMILES string of this compound to the selected ADMET prediction servers.

-

Run Predictions: Execute the prediction algorithms on each platform.

-

Consolidate and Analyze: Compile the results from all servers into a summary table. Compare the predicted values against established thresholds for orally bioavailable drugs (e.g., Lipinski's Rule of Five).

Data Presentation: Predicted ADMET Properties